2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol
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Overview
Description
2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a methyl group at the second position, a sulfanylmethyl group at the fifth position, and two hydroxyl groups at the first and fourth positions on the benzene ring. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with electrophiles.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The process may include steps such as nitration, reduction, and substitution reactions, followed by purification techniques like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfanylmethyl group can interact with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,4-benzenediol: Similar structure but lacks the sulfanylmethyl group.
5-(Sulfanylmethyl)-1,4-benzenediol: Similar structure but lacks the methyl group.
2,5-Dihydroxytoluene: Similar structure but lacks the sulfanylmethyl group.
Uniqueness
2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol is unique due to the presence of both the methyl and sulfanylmethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these functional groups play a crucial role .
Properties
CAS No. |
81753-11-9 |
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Molecular Formula |
C8H10O2S |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-methyl-5-(sulfanylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H10O2S/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,9-11H,4H2,1H3 |
InChI Key |
NIHMBOKTYPKJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)CS)O |
Origin of Product |
United States |
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